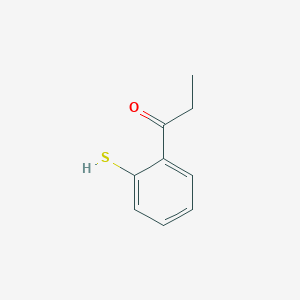

1-(2-Mercaptophenyl)propan-1-one

Description

1-(2-Mercaptophenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with a mercapto (-SH) group at the ortho position. The mercapto group introduces unique reactivity due to its nucleophilic and redox-active nature, distinguishing it from hydroxyl, halogen, or alkoxy-substituted derivatives. This analysis focuses on comparing its hypothetical properties with structurally similar compounds documented in the literature.

Properties

Molecular Formula |

C9H10OS |

|---|---|

Molecular Weight |

166.24 g/mol |

IUPAC Name |

1-(2-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H10OS/c1-2-8(10)7-5-3-4-6-9(7)11/h3-6,11H,2H2,1H3 |

InChI Key |

MQFITRCAQRBXMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=CC=C1S |

Origin of Product |

United States |

Preparation Methods

Thioether Protection and Acylation

- Protection : 2-mercaptophenol is methylated to 2-(methylthio)phenol using iodomethane and a base (e.g., K₂CO₃) in acetone.

- Acylation : The protected thioether undergoes Friedel-Crafts acylation with propanoyl chloride in the presence of AlCl₃. For example, reaction at 0–5°C in dichloromethane yields 1-(2-(methylthio)phenyl)propan-1-one.

- Deprotection : The methylthio group is cleaved using H₂O₂/HCl, converting it to a thiol. This step is conducted under reflux (80°C, 6 h), achieving >85% purity.

Key Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Thioether formation | K₂CO₃, CH₃I, acetone, RT, 12 h | 92 |

| Acylation | AlCl₃, CH₂Cl₂, 0°C, 2 h | 78 |

| Deprotection | H₂O₂ (30%), HCl, 80°C, 6 h | 85 |

This method’s limitation lies in the multi-step protocol, which reduces overall efficiency.

Nucleophilic Aromatic Substitution (NAS) of Halogenated Precursors

NAS offers a direct route by replacing a halogen atom (e.g., Br) with a thiol group. This approach leverages 1-(2-bromophenyl)propan-1-one as a precursor, synthesized via Friedel-Crafts acylation of 2-bromobenzene.

Copper-Catalyzed Thiolation

A mixture of 1-(2-bromophenyl)propan-1-one, thiourea (SH source), CuI (10 mol %), and 1,10-phenanthroline (ligand) in DMF undergoes reflux at 120°C for 24 h. Hydrolysis with NaOH (2 M) liberates the thiol, yielding the target compound.

Optimization Insights :

- Ligand-free conditions reduce yields to <30%.

- Cs₂CO₃ as a base enhances reactivity compared to K₂CO₃.

Representative Data :

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI/1,10-phenanthroline | 120 | 24 | 72 |

| CuI alone | 120 | 24 | 28 |

Transition Metal-Catalyzed C–S Cross-Coupling

Palladium and nickel catalysts enable direct C–S bond formation between aryl halides and thiols. This method avoids pre-functionalization steps, offering higher atom economy.

Palladium-Catalyzed Coupling

A protocol adapted from Mizoroki–Heck reaction conditions employs Pd(OAc)₂ (5 mol %), Xantphos (ligand), and 2-mercaptophenol in toluene at 100°C. The ketone is introduced via subsequent acylation, but competing side reactions (e.g., oxidation of thiols) necessitate inert atmospheres.

Challenges :

- Thiols poison Pd catalysts, requiring excess ligand.

- Yields rarely exceed 50% due to disulfide formation.

Oxidation of Thioether Intermediates

Thioethers serve as stable intermediates for late-stage oxidation to thiols. For example, 1-(2-(methylthio)phenyl)propan-1-one (from Friedel-Crafts acylation) is treated with m-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C, achieving selective oxidation to the sulfoxide, followed by reductive cleavage with LiAlH₄.

Advantages :

- Avoids harsh deprotection conditions.

- Enables orthogonal functionalization.

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + NAS | 3 | 58 | Moderate | High |

| Cu-Catalyzed Thiolation | 2 | 68 | Low | Moderate |

| Pd-Catalyzed Coupling | 2 | 45 | High | Low |

Key Findings :

- Copper-mediated NAS balances yield and practicality for industrial applications.

- Friedel-Crafts routes, though multi-step, ensure high purity for pharmaceutical uses.

Chemical Reactions Analysis

1-(2-Mercaptophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(2-Mercaptophenyl)propan-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Mercaptophenyl)propan-1-one involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the compound can participate in redox reactions, influencing cellular processes. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

Propan-1-one derivatives vary significantly based on the substituents attached to the phenyl ring. Key examples include:

Hydroxyl-Substituted Derivatives

- 1-(2,6-Dihydroxyphenyl)propan-1-one (Compound 2 in ): Substituents: 2,6-dihydroxy groups. Activity: Exhibits antifungal properties against Botrytis cinerea, Fusarium avenaceum, and Hormoconis resinae .

Halogen-Substituted Derivatives

- 1-(3-Bromo-4-chlorophenyl)propan-1-one ():

- 1-(5-Chloro-2-methoxyphenyl)propan-1-one (): Substituents: 5-chloro, 2-methoxy.

Mercapto-Substituted Analogs

Psychoactive Cathinone Derivatives

- 2-(Methylamino)-1-(4-methylphenyl)propan-1-one (): Substituents: 4-methyl, methylamino.

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

Hypothesized Properties of 1-(2-Mercaptophenyl)propan-1-one:

- Solubility: Moderate in polar solvents due to -SH group.

- Reactivity: Prone to oxidation (forming disulfides) and metal chelation.

- Bioactivity: Potential antimicrobial or enzyme-inhibitory effects, analogous to hydroxylated derivatives.

Biological Activity

1-(2-Mercaptophenyl)propan-1-one is an organic compound characterized by the presence of a mercapto group attached to a phenyl ring along with a propanone moiety. This structure imparts unique chemical properties that contribute to its biological activity. The compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 166.24 g/mol. The mercapto group () is known for its ability to form disulfide bonds and interact with thiol-containing biomolecules, which can significantly influence biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The mercapto group can covalently bond with thiol groups in enzymes, potentially altering their activity and influencing metabolic pathways.

- Antioxidant Activity : Compounds containing thiol groups often exhibit antioxidant properties, scavenging free radicals and protecting cellular components from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, possibly through interference with bacterial enzyme systems.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. In vitro assays demonstrated significant cytotoxicity, with IC50 values indicating potent activity against breast cancer cell lines such as MCF-7 and MDA-MB-231.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| This compound | MDA-MB-231 | 20 |

Mechanistic Insights

The mechanism behind the antiproliferative activity involves:

- Tubulin Destabilization : Similar compounds have been shown to disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest, indicating its potential as an antitumor agent.

Study on Anticancer Activity

A detailed investigation into the anticancer properties of this compound was conducted using the MCF-7 breast cancer cell line. The study employed various assays to assess cell viability, apoptosis induction, and changes in microtubule organization.

Findings:

- The compound induced significant apoptosis as confirmed by annexin V staining.

- Immunofluorescence microscopy revealed altered microtubule structures post-treatment, corroborating its role in tubulin destabilization.

Q & A

What are the optimal synthetic routes for 1-(2-Mercaptophenyl)propan-1-one, considering the reactivity of the mercapto group?

Basic:

The synthesis of this compound requires careful handling of the thiol (-SH) group due to its susceptibility to oxidation. A common approach involves the nucleophilic substitution of a halogenated precursor (e.g., 2-bromophenylpropan-1-one) with a thiol source like thiourea or H₂S, followed by hydrolysis. Alternatively, Claisen-Schmidt condensation (used in analogous ketone syntheses, as seen in ) can be adapted by incorporating a protected thiol group. For example, using 2-mercaptobenzaldehyde as a starting material in a condensation reaction with propanone derivatives under acidic catalysis may yield the target compound.

Advanced:

Regioselectivity challenges arise during synthesis due to competing side reactions (e.g., disulfide formation from thiol oxidation). To mitigate this, inert atmospheres (N₂/Ar) and reducing agents (e.g., dithiothreitol) are essential. highlights the use of thiol-containing cyclopropane derivatives synthesized under strict anhydrous conditions, which can inform reaction design. Computational methods (e.g., DFT) can predict reactive intermediates and optimize reaction pathways to minimize by-products .

How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Basic:

Key characterization techniques include:

- FTIR : The thiol group exhibits a weak S-H stretch near 2550–2600 cm⁻¹, while the carbonyl (C=O) stretch appears at ~1680–1720 cm⁻¹. reports similar FTIR data for thiol-containing ketones (e.g., 1745 cm⁻¹ for C=O) .

- NMR : ¹H NMR will show a singlet for the -SH proton (δ 1.5–2.5 ppm, broad) and distinct aromatic protons (δ 6.5–8.0 ppm). ¹³C NMR confirms the ketone carbon (δ ~200–220 ppm).

Advanced:

High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide unambiguous structural confirmation. For purity analysis, HPLC with UV detection (λ = 254 nm) is recommended, as impurities like disulfides or oxidized derivatives can be quantified. discusses impurity profiling using HPLC for structurally related compounds, with detection limits (LOD) as low as 0.1% .

What strategies mitigate oxidation of the thiol group during storage and handling?

Basic:

Store the compound in an inert atmosphere (e.g., argon) at -20°C to slow oxidation. Use amber glass vials to minimize light-induced degradation. and emphasize inert storage for thiol-sensitive compounds .

Advanced:

Add stabilizers like 1,4-dithiothreitol (DTT) or EDTA to chelate metal ions that catalyze oxidation. Lyophilization in a reducing matrix (e.g., tris buffer) can enhance long-term stability. Monitor oxidation via periodic FTIR or Ellman’s assay for free thiol quantification .

How do computational methods aid in understanding the electronic properties of this compound?

Advanced:

Density Functional Theory (DFT) calculations predict electron density distribution, revealing the nucleophilic character of the thiol group and electrophilic ketone site. used quantum chemical calculations to corroborate the reactivity of thiols with cyclobutanones, which can be extended to study intramolecular interactions (e.g., S-H∙∙∙O=C hydrogen bonding) in the target compound .

What are common analytical challenges when quantifying trace impurities in this compound?

Advanced:

Thiol-related impurities (e.g., disulfides, sulfonic acids) complicate analysis due to similar retention times in chromatography. Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to resolve peaks. For quantification, LC-MS/MS in Selected Reaction Monitoring (SRM) mode enhances specificity. ’s impurity standards (e.g., 100 mg samples analyzed via HPLC) provide a methodological framework .

How to resolve contradictions in reported reaction yields for its derivatives?

Advanced:

Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Replicate experiments using controlled parameters (e.g., ’s solvent effects on alkene reactivity). Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., catalyst loading, reaction time) affecting yield .

What is the role of solvent choice in the kinetic vs. thermodynamic control of its reactions?

Advanced:

Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring kinetic products like thiolate anions. Non-polar solvents (e.g., toluene) favor thermodynamic control by enabling reversible reactions. ’s analysis of similar alkenes highlights solvent-dependent regioselectivity, which can guide optimization .

How to design experiments to study its potential as a ligand in coordination chemistry?

Advanced:

Screen metal salts (e.g., Cu²⁺, Pd²⁺) in varying stoichiometries under reflux conditions. Use UV-Vis and ESR spectroscopy to monitor complex formation. Single-crystal X-ray diffraction (as in ) provides structural insights into metal-ligand bonding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.